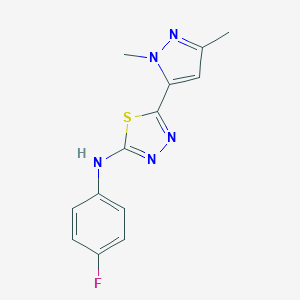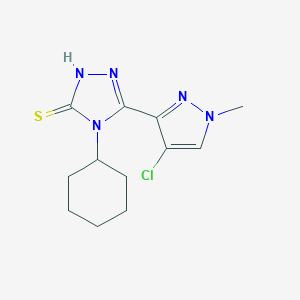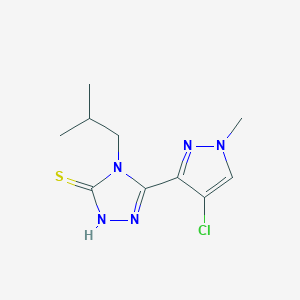
5-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine, commonly known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiadiazole derivative and is primarily used as a feed additive for livestock, particularly for aquaculture. However, its potential applications extend beyond this, and it has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DMPT is not fully understood. However, it has been suggested that DMPT may act through the regulation of various metabolic pathways in the body. It has been shown to increase the expression of genes involved in glucose and lipid metabolism, which may contribute to its effects on growth and feed efficiency in livestock.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In livestock, DMPT has been shown to improve feed intake, growth rate, and feed efficiency. It has also been shown to increase the expression of genes involved in glucose and lipid metabolism. In vitro studies have suggested that DMPT may have anti-cancer properties by inhibiting cell proliferation and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMPT in lab experiments include its potential applications in various fields, including agriculture, medicine, and environmental science. It also has a relatively low toxicity and is easy to synthesize. However, the limitations of using DMPT in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of DMPT. In agriculture, further research is needed to determine the optimal dosage and duration of DMPT supplementation for livestock. In medicine, further studies are needed to determine the potential anti-cancer properties of DMPT and its mechanism of action. In environmental science, further research is needed to determine the effectiveness of DMPT as a soil fumigant and its potential impact on the environment.
Conclusion:
In conclusion, DMPT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its various biochemical and physiological effects and has shown potential as a feed additive for livestock, an anti-cancer agent, and a soil fumigant. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
DMPT can be synthesized through a multi-step process involving the reaction of pyrazole, 4-fluoroaniline, and thiocarbonyldiimidazole. The reaction mixture is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
DMPT has been extensively studied for its various applications in scientific research. It has been found to have potential applications in the fields of agriculture, medicine, and environmental science. In agriculture, DMPT has been used as a feed additive for livestock as it has been shown to improve feed intake, growth rate, and feed efficiency. In medicine, DMPT has been studied for its potential use as an anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis. In environmental science, DMPT has been studied for its potential use as a soil fumigant to control soil-borne pests and diseases.
Eigenschaften
Molekularformel |
C13H12FN5S |
|---|---|
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
5-(2,5-dimethylpyrazol-3-yl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H12FN5S/c1-8-7-11(19(2)18-8)12-16-17-13(20-12)15-10-5-3-9(14)4-6-10/h3-7H,1-2H3,(H,15,17) |
InChI-Schlüssel |
JYRIENRENJWKGK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=NN=C(S2)NC3=CC=C(C=C3)F)C |
Kanonische SMILES |
CC1=NN(C(=C1)C2=NN=C(S2)NC3=CC=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)

![(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)
![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)

